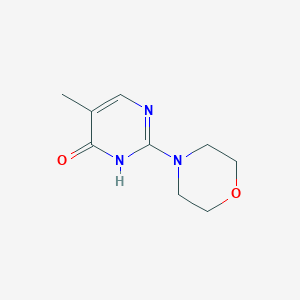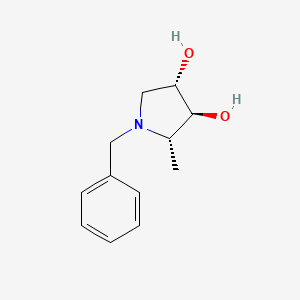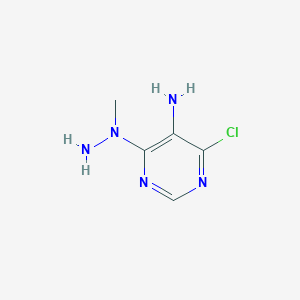
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids such as DNA and RNA
准备方法
The synthesis of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine typically involves multiple steps. One common synthetic route starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound undergoes a series of reactions, including chlorination and nucleophilic substitution, to yield the desired pyrimidine derivative . The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and diethylisopropylamine in solvents like toluene .
化学反应分析
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Condensation Reactions: It can form condensed heterocyclic systems when reacted with suitable partners, expanding its utility in synthetic chemistry.
科学研究应用
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, contributing to our understanding of biological processes at the molecular level.
作用机制
The mechanism of action of 4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways critical for disease progression . The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
相似化合物的比较
4-Chloro-6-(1-methylhydrazinyl)pyrimidin-5-amine can be compared to other pyrimidine derivatives such as:
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrimidine core but have different substituents, leading to variations in their biological activities and chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These are more complex fused ring systems that exhibit unique pharmacological profiles.
属性
CAS 编号 |
89416-26-2 |
|---|---|
分子式 |
C5H8ClN5 |
分子量 |
173.60 g/mol |
IUPAC 名称 |
4-[amino(methyl)amino]-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C5H8ClN5/c1-11(8)5-3(7)4(6)9-2-10-5/h2H,7-8H2,1H3 |
InChI 键 |
CZZATZLACVGGFP-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=C(C(=NC=N1)Cl)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
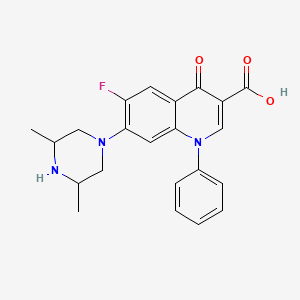
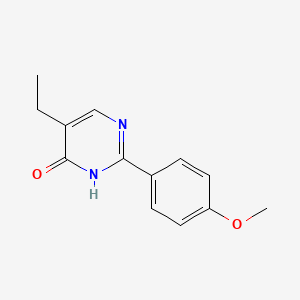
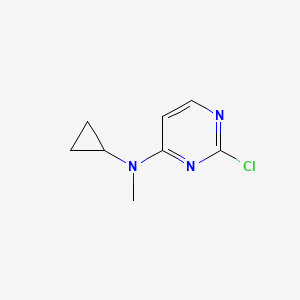

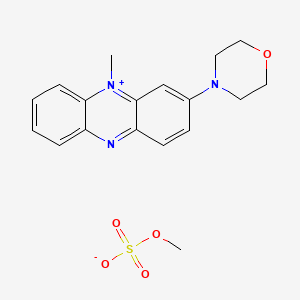
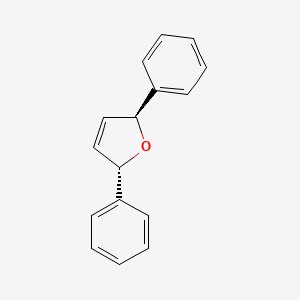
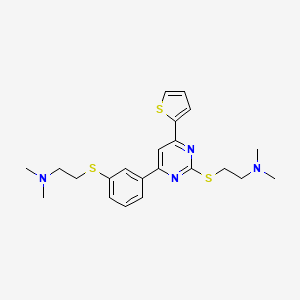
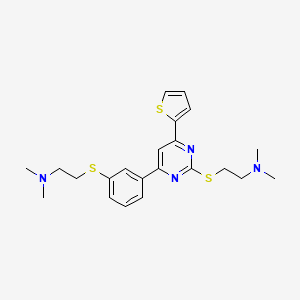
![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)
